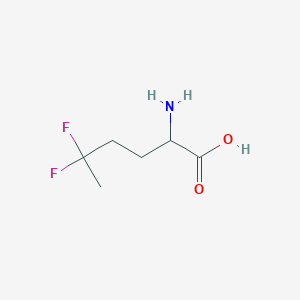![molecular formula C14H29N3O2 B13635157 Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate](/img/structure/B13635157.png)
Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate is an organic compound that features a piperazine ring substituted with an aminopropyl group and a tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 1-(3-aminopropyl)piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate can undergo several types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the substituent introduced.
Oxidation: Products include oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the compound.
Hydrolysis: The corresponding carboxylic acid and piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of polymers and advanced materials.
Biological Studies: Employed in the study of enzyme interactions and receptor binding.
Industrial Applications: Potential use in the production of specialty chemicals and catalysts.
Wirkmechanismus
The mechanism of action of tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The piperazine ring provides structural stability and enhances binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate
- Tert-butyl (3-(piperazin-1-yl)propyl)carbamate
- 4-(3-aminopropyl)piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the tert-butyl ester and aminopropyl groups allows for versatile chemical modifications and applications in various fields .
Eigenschaften
Molekularformel |
C14H29N3O2 |
|---|---|
Molekulargewicht |
271.40 g/mol |
IUPAC-Name |
tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate |
InChI |
InChI=1S/C14H29N3O2/c1-14(2,3)19-13(18)5-8-17-11-9-16(10-12-17)7-4-6-15/h4-12,15H2,1-3H3 |
InChI-Schlüssel |
YLIMNJNFIZZTHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCN1CCN(CC1)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


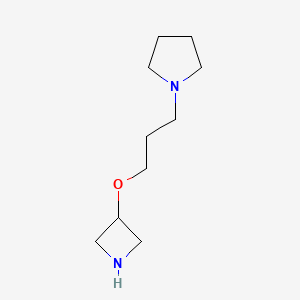
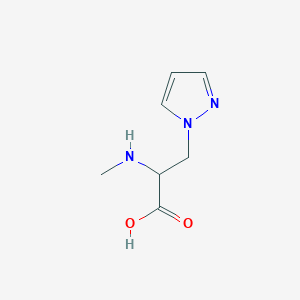
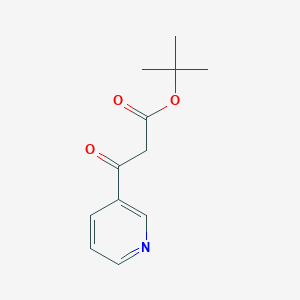
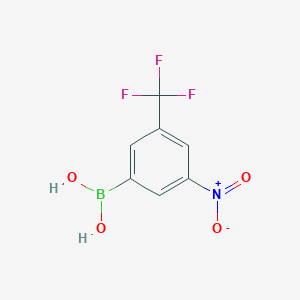
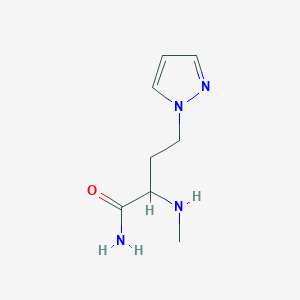
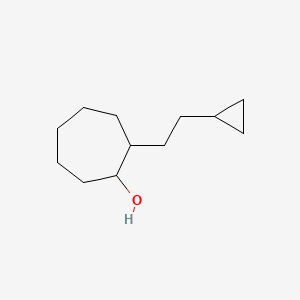
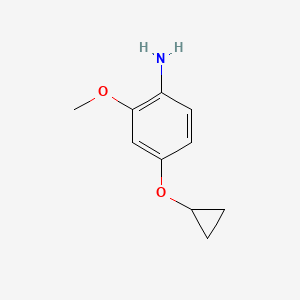
![tert-butyl 7-(1H-1,2,3,4-tetrazol-1-yl)-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B13635124.png)
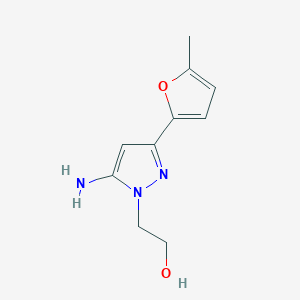
![3-Isopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13635141.png)
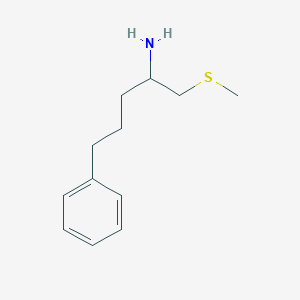
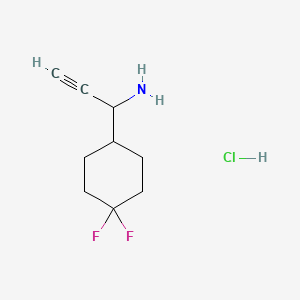
![3-(5-bromopyridin-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13635147.png)
